IXA4 -

IXA4

Catalog Number: EVT-7949159
CAS Number:
Molecular Formula: C24H28N4O4
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

IXA4 was initially identified through pharmacological screening aimed at enhancing protective IRE1/XBP1s signaling. It is classified as a small molecule compound with a molecular weight of 436.5 g/mol and a chemical formula of C24H28N4O4. Its CAS number is 1185329-96-7, indicating its unique identification in chemical databases. IXA4 is distinguished from other compounds in its class by its specificity for the IRE1/XBP1s pathway, making it a valuable tool for studying ER stress responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of IXA4 involves several key steps that typically include:

  • Starting Materials: The synthesis begins with readily available organic precursors.
  • Reactions: Common organic reactions such as amide coupling, alkylation, and ring-closing reactions are utilized to construct the molecular framework of IXA4.
  • Purification: The final product is purified using techniques like column chromatography to ensure high purity levels necessary for biological assays.

Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are often proprietary but generally follow established organic synthesis protocols. The compound can be solubilized in dimethyl sulfoxide (DMSO), achieving concentrations suitable for biological assays .

Molecular Structure Analysis

Structure and Data

The molecular structure of IXA4 features a complex arrangement that includes:

  • Core Structure: A central scaffold that supports various functional groups critical for its activity.
  • Functional Groups: Specific moieties that enhance binding to the IRE1 protein, facilitating its activation.

The structural data indicates that IXA4 binds selectively to IRE1, promoting its autophosphorylation and subsequent activation of XBP1 splicing. This selectivity is crucial for minimizing off-target effects associated with other pathways activated by similar compounds .

Chemical Reactions Analysis

Reactions and Technical Details

IXA4 undergoes specific chemical interactions that are pivotal for its mechanism of action:

  • Activation of IRE1: Upon administration, IXA4 binds to the IRE1 protein, leading to its autophosphorylation.
  • XBP1 Splicing: This activation triggers the splicing of XBP1 mRNA, resulting in the production of XBP1s, a transcription factor that regulates genes involved in ER stress responses.

The technical details surrounding these reactions include monitoring phosphorylation states via techniques such as western blotting and using reporter assays to quantify XBP1 splicing efficiency .

Mechanism of Action

Process and Data

The mechanism by which IXA4 exerts its effects involves:

  • IRE1 Activation: IXA4 selectively activates IRE1 without inducing regulated IRE1-dependent decay (RIDD), which is often harmful in chronic stress conditions.
  • Transcriptional Remodeling: The compound promotes selective transcriptional changes in genes associated with ER proteostasis, enhancing cellular resilience against stress.

Data from studies indicate that treatment with IXA4 leads to significant increases in protective gene expressions while minimizing adverse effects typically associated with prolonged IRE1 activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IXA4 exhibits several notable physical and chemical properties:

These properties are essential for ensuring that IXA4 maintains its efficacy during experimental applications.

Applications

Scientific Uses

IXA4 has several promising applications in scientific research:

  • Metabolic Research: It is used to study metabolic reprogramming in obesity-related conditions by modulating insulin secretion and hepatic gluconeogenesis.
  • Neurodegenerative Disease Models: Its ability to reduce amyloid precursor protein levels makes it a candidate for investigating therapies for Alzheimer's disease.
  • ER Stress Studies: IXA4 serves as a valuable tool for dissecting the roles of ER stress pathways in various diseases, providing insights into potential therapeutic targets .
Mechanistic Insights into IXA4-Mediated IRE1/XBP1s Activation

Molecular Pathways of Selective IRE1/XBP1s Activation

IXA4 (chemical name: N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-N'-(4-nitrophenyl)urea) activates the IRE1α/XBP1s arm of the unfolded protein response (UPR) through allosteric modulation of IRE1α’s kinase domain. Upon binding, IXA4 stabilizes IRE1α oligomers, facilitating autophosphorylation and subsequent activation of its RNase domain. This triggers the unconventional splicing of XBP1 mRNA, generating the transcriptionally active spliced isoform (XBP1s). XBP1s translocates to the nucleus and upregulates genes involved in endoplasmic reticulum (ER) proteostasis, including chaperones (DNAJB9/ERdj4), ER-associated degradation (ERAD) components, and lipid biosynthesis enzymes [1] [3]. Crucially, IXA4 achieves this without globally activating stress pathways like the heat shock response or oxidative stress sensors [1] [5].

Transient vs. Sustained IRE1 Signaling Dynamics

IXA4 induces transient IRE1α activation, a key determinant of its therapeutic utility. In vivo studies in diet-induced obese (DIO) mice demonstrate that a single intraperitoneal dose (50 mg/kg) elevates hepatic Xbp1s and its target Dnajb9 within 4 hours, returning to baseline by 8 hours. This contrasts with classical ER stressors (e.g., thapsigargin), which cause sustained IRE1 activation linked to pathological outcomes like inflammation and apoptosis. Chronic IXA4 administration (8 weeks) maintains this transient activation profile, enabling adaptive remodeling of ER function without triggering maladaptive responses [3] [6]. The transient kinetics prevent persistent RIDD or JNK activation, distinguishing IXA4 from earlier IRE1 activators like kinase-directed ATP-competitive ligands [1] [3].

Structural Determinants of IXA4 Specificity for IRE1 Kinase/RNase Domains

IXA4’s selectivity arises from its interaction with IRE1α’s kinase domain at a site distinct from the ATP-binding pocket. Structural analyses reveal that IXA4’s pyrazolopyrimidine core binds a hydrophobic cleft adjacent to the kinase active site, stabilizing an oligomeric conformation that allosterically activates the RNase domain [1] [5]. This mechanism avoids direct RNase agonism, which typically induces promiscuous RIDD activity. Mutagenesis studies confirm that mutations in the IXA4-binding interface (e.g., G598P) abolish compound efficacy without affecting basal IRE1 activity. IXA4 shows no significant binding affinity for PERK or ATF6, underpinning its branch-specific UPR activation [1] [8].

Table 1: Structural and Functional Specificity of IXA4

FeatureIXA4Classical IRE1 RNase Agonists (e.g., STF-083010)
Binding SiteKinase domain allosteric pocketRNase domain or kinase ATP-binding pocket
RIDD InductionAbsent (≤10 µM)Present within hours of treatment
JNK/NF-κB ActivationNot detectedRobustly induced
Selectivity for XBP1s>100-fold over PERK/ATF6 targets<10-fold selectivity

Absence of RIDD and TRAF2/JNK Pathway Activation

A hallmark of IXA4 is its dissociation of XBP1s splicing from regulated IRE1-dependent decay (RIDD) and pro-inflammatory TRAF2/JNK signaling. In HEK293T cells treated with IXA4 (10 µM, 4–24 hours), RNA-seq analyses confirm upregulation of canonical XBP1s targets (SEC24D, EDEM1) but no degradation of RIDD substrates (e.g., BLOS1, SCARA3 mRNA) [1] [3]. This selectivity is attributed to IXA4’s moderate activation strength and transient kinetics, which avoid the hyperactivation state required for RIDD initiation. Furthermore, IXA4 does not increase phosphorylation of JNK or IκBα in liver tissue from DIO mice, confirming absence of TRAF2-dependent pro-inflammatory signaling [3] [6].

Comparative Selectivity Over PERK and ATF6 UPR Arms

Transcriptomic profiling across cell lines (Huh7, SH-SY5Y, primary hepatocytes) confirms IXA4’s selectivity for IRE1/XBP1s. At optimal concentrations (5–10 µM), IXA4 robustly induces XBP1s and DNAJB9 but does not increase:

  • PERK arm markers: CHOP (DDIT3), GADD34 (PPP1R15A)
  • ATF6 arm markers: BiP (HSPA5) (when ATF6 is genetically deleted) [1] [6]A minor induction of BiP occurs in wild-type cells, attributable to XBP1s’s weak transcriptional control of BiP rather than direct ATF6 activation [3] [6]. Unlike broad-spectrum ER stressors (e.g., tunicamycin), IXA4 does not induce eIF2α phosphorylation or ATF6 nuclear translocation, solidifying its branch specificity.

Table 2: IXA4 Selectivity Across UPR Pathways

UPR ArmKey MarkerResponse to IXA4Response to Thapsigargin
IRE1XBP1s splicing↑↑↑ (EC₅₀ = 1.2 µM)↑↑↑
DNAJB9 expression↑↑↑↑↑↑
PERKCHOP expression↑↑↑
eIF2α phosphorylation↑↑↑
ATF6BiP expression↑ (XBP1s-dependent)↑↑↑ (ATF6-dependent)
ATF6 cleavage↑↑↑

Functional Consequences of Selective Activation

IXA4-driven XBP1s activation remodels ER proteostasis without global UPR induction. In neuronal models expressing Alzheimer’s-associated amyloid precursor protein (APP) mutants, IXA4 (10 µM, 18 hours) reduced Aβ secretion by 50% by enhancing ERAD-mediated degradation of unstable APP variants [1] [5]. Similarly, in DIO mice, IXA4 improved glucose homeostasis and reduced hepatic steatosis via XBP1s-dependent transcriptional repression of gluconeogenic genes (Pck1, G6pc) and lipogenic regulators (Srebp1c) [3] [6]. The absence of RIDD spared critical metabolic mRNAs (e.g., Insig1), preventing the metabolic disturbances seen with chronic ER stress.

IXA4 in Non-Stress Physiological Remodeling

Beyond ER stress resolution, IXA4 modulates physiological processes via XBP1s. In skeletal muscle regeneration, IXA4-enhanced XBP1s splicing upregulated the fusogen myomaker (Mymk), promoting myoblast fusion and hypertrophy [7]. Conversely, in endometrial fibrosis models, XBP1s activation exacerbated fibrosis via mtDNA/cGAS-STING signaling, highlighting context-dependent outcomes [2].

Table 3: Cell-Type-Specific Effects of IXA4-Mediated XBP1s Activation

Cell/Tissue TypeKey Functional OutcomeMediators
Hepatocytes (DIO mice)Reduced gluconeogenesis & steatosisPck1, ↓ Srebp1c
Neurons (APP mutants)Reduced Aβ secretionEnhanced APP degradation via ERAD
MyoblastsFusion into myotubes & muscle regenerationMyomaker, ↑ Myomerger
Endometrial cellsFibrosis via EMTmtDNA release → cGAS-STING

Properties

Product Name

IXA4

IUPAC Name

N-[1-[2-[methyl-[2-(4-methylphenoxy)ethyl]amino]-2-oxoethyl]pyrazol-4-yl]-3-phenoxypropanamide

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C24H28N4O4/c1-19-8-10-22(11-9-19)32-15-13-27(2)24(30)18-28-17-20(16-25-28)26-23(29)12-14-31-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3,(H,26,29)

InChI Key

ZVSKMVAWWBSNOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCN(C)C(=O)CN2C=C(C=N2)NC(=O)CCOC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OCCN(C)C(=O)CN2C=C(C=N2)NC(=O)CCOC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.